![molecular formula C12H12F3NO3 B2693031 2-[Acetyl(methyl)amino]-2-[4-(trifluoromethyl)phenyl]acetic acid CAS No. 1404820-59-2](/img/structure/B2693031.png)
2-[Acetyl(methyl)amino]-2-[4-(trifluoromethyl)phenyl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[Acetyl(methyl)amino]-2-[4-(trifluoromethyl)phenyl]acetic acid, also known as AMTFA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been shown to have significant anti-inflammatory and analgesic effects.
科学研究应用
2-[Acetyl(methyl)amino]-2-[4-(trifluoromethyl)phenyl]acetic acid has been widely used in scientific research due to its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, 2-[Acetyl(methyl)amino]-2-[4-(trifluoromethyl)phenyl]acetic acid has been shown to reduce pain and swelling in animal models of inflammation. These properties make 2-[Acetyl(methyl)amino]-2-[4-(trifluoromethyl)phenyl]acetic acid a promising candidate for the development of new anti-inflammatory drugs.
作用机制
The exact mechanism of action of 2-[Acetyl(methyl)amino]-2-[4-(trifluoromethyl)phenyl]acetic acid is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are key mediators of inflammation and pain, so inhibiting their production can reduce these symptoms.
Biochemical and Physiological Effects:
2-[Acetyl(methyl)amino]-2-[4-(trifluoromethyl)phenyl]acetic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, as mentioned earlier. Additionally, it has been shown to reduce the activity of neutrophils, which are key cells involved in the inflammatory response. 2-[Acetyl(methyl)amino]-2-[4-(trifluoromethyl)phenyl]acetic acid has also been shown to reduce the production of reactive oxygen species (ROS), which can cause tissue damage during inflammation.
实验室实验的优点和局限性
One advantage of using 2-[Acetyl(methyl)amino]-2-[4-(trifluoromethyl)phenyl]acetic acid in lab experiments is its well-established anti-inflammatory and analgesic properties. This makes it a useful tool for studying the mechanisms of inflammation and pain. Additionally, 2-[Acetyl(methyl)amino]-2-[4-(trifluoromethyl)phenyl]acetic acid is relatively easy to synthesize and purify, which makes it readily available for research purposes. One limitation of using 2-[Acetyl(methyl)amino]-2-[4-(trifluoromethyl)phenyl]acetic acid is its potential toxicity. While it has been shown to be safe in animal models, further studies are needed to determine its safety in humans.
未来方向
There are several future directions for research on 2-[Acetyl(methyl)amino]-2-[4-(trifluoromethyl)phenyl]acetic acid. One area of interest is its potential use in the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to determine the optimal dosage and administration route for 2-[Acetyl(methyl)amino]-2-[4-(trifluoromethyl)phenyl]acetic acid in humans. Finally, there is a need for more research on the safety and potential side effects of 2-[Acetyl(methyl)amino]-2-[4-(trifluoromethyl)phenyl]acetic acid.
合成方法
The synthesis of 2-[Acetyl(methyl)amino]-2-[4-(trifluoromethyl)phenyl]acetic acid involves the reaction of 4-(trifluoromethyl)phenylacetic acid with acetic anhydride and methylamine. The reaction is typically carried out under acidic conditions and requires careful monitoring of the reaction progress. The final product is obtained after purification using various techniques such as recrystallization and column chromatography.
属性
IUPAC Name |
2-[acetyl(methyl)amino]-2-[4-(trifluoromethyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO3/c1-7(17)16(2)10(11(18)19)8-3-5-9(6-4-8)12(13,14)15/h3-6,10H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBIOFIKNRGMSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C(C1=CC=C(C=C1)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-methylacetamido)-2-[4-(trifluoromethyl)phenyl]acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-dichloro-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2692948.png)

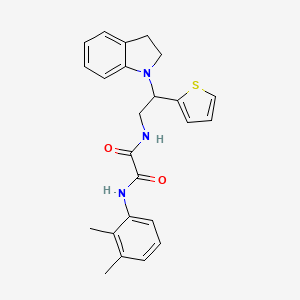
![Ethyl 2-[[7-[6-(1,3-benzodioxol-5-ylmethylamino)-6-oxohexyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetate](/img/structure/B2692951.png)
![3-(10-Fluoro-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanoic acid](/img/structure/B2692954.png)
![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 3-methoxy-4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate](/img/structure/B2692955.png)
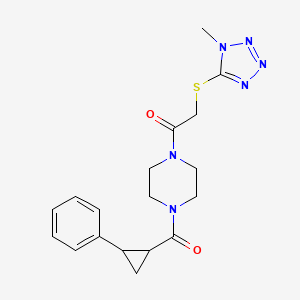
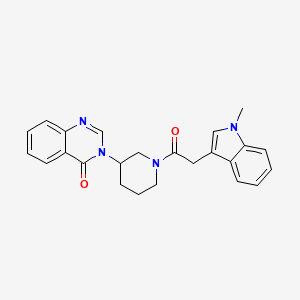
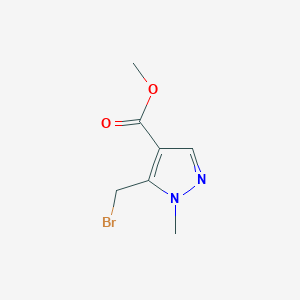
![N-[1-(2-Methylcyclohexyl)ethyl]prop-2-enamide](/img/structure/B2692966.png)
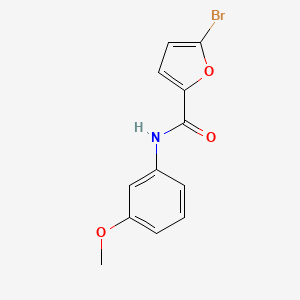
![2-chloro-4-fluoro-N-[4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl]benzamide](/img/structure/B2692968.png)
![{5-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-3-isoxazolyl}methanol](/img/structure/B2692969.png)
![(Z)-N-(1-(5-bromo-2-methoxyphenyl)-3-oxo-3-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)prop-1-en-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2692970.png)